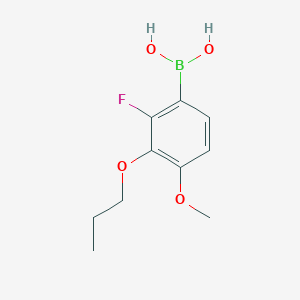

2-Fluoro-4-methoxy-3-propoxyphenylboronic acid

Beschreibung

Evolution and Significance of Boronic Acids in Modern Organic Synthesis

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis and isolation of a boronic acid, ethylboronic acid. molecularcloud.orgwikipedia.orgwikiwand.com For a considerable time, these compounds remained largely a chemical curiosity. However, the 20th century, particularly its latter half, witnessed a surge in their importance, driven by the development of new synthetic methodologies.

A watershed moment for boronic acid chemistry was the advent of the Suzuki-Miyaura cross-coupling reaction in 1979. libretexts.org This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, revolutionized the synthesis of biaryls, styrenes, and polyenes. wikipedia.orglibretexts.org The mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids cemented the Suzuki-Miyaura coupling as one of the most important C-C bond-forming reactions in organic synthesis. libretexts.org

Today, the significance of boronic acids extends far beyond this single reaction. They are utilized in a wide array of transformations, including Chan-Lam coupling (C-N and C-O bond formation), additions to carbonyls and alkenes, and as protecting groups for diols. wikipedia.orgwiley-vch.de Their unique ability to form reversible covalent complexes with diols is the basis for their use in sensors for saccharides and in drug delivery systems. wikipedia.orgresearchgate.net The relatively benign nature of boronic acids and their byproducts, which often degrade to boric acid, aligns with the principles of green chemistry, further enhancing their appeal. nih.gov

Strategic Importance of Substituted Phenylboronic Acids as Synthetic Intermediates and Building Blocks

Substituted phenylboronic acids are highly valued as versatile building blocks and synthetic intermediates in a multitude of chemical disciplines. nih.gov Their utility stems from the dual functionality they possess: the reactive boronic acid group and the modifiable aromatic ring. By introducing specific substituents onto the phenyl ring, chemists can meticulously control the steric and electronic properties of the resulting molecule, which in turn influences its reactivity and the properties of the final product.

In medicinal chemistry and drug discovery, these compounds are crucial for synthesizing active pharmaceutical ingredients (APIs). mdpi.com The phenylboronic acid moiety can serve as a handle for introducing a substituted phenyl group into a larger molecule, a common motif in many therapeutic agents. The FDA-approved drug Bortezomib (Velcade), a proteasome inhibitor used in cancer therapy, prominently features a boronic acid group, highlighting the direct role of this functionality in biological activity. wikipedia.orgnih.gov The introduction of specific substituents is a key strategy for optimizing a drug candidate's selectivity, metabolic stability, and pharmacokinetic profile. nih.gov

In materials science, substituted phenylboronic acids are employed in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The rigid structure of the phenyl ring and the ability to form extended conjugated systems through cross-coupling reactions make them ideal for creating materials with tailored optical and electronic properties. researchgate.net

The table below summarizes the key application areas of substituted phenylboronic acids.

Table 1: Major Applications of Substituted Phenylboronic Acids

| Field | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Synthesis of Active Pharmaceutical Ingredients (APIs) | Enables construction of complex drug molecules; allows for fine-tuning of pharmacological properties. nih.govmdpi.com |

| Enzyme Inhibition | The boronic acid group can act as a warhead, forming covalent bonds with active site residues (e.g., serine). wikipedia.org | |

| Biosensors & Drug Delivery | Reversible binding with diols allows for glucose sensing and targeted drug release systems. researchgate.netresearchgate.net | |

| Materials Science | Synthesis of Conjugated Polymers & OLEDs | Building blocks for materials with specific electronic and photophysical properties. |

| Liquid Crystals | The rigid biaryl structures formed via cross-coupling are common in liquid crystal displays. | |

| Organic Synthesis | Suzuki-Miyaura Coupling | Primary method for forming biaryl and other C-C bonds with high efficiency and functional group tolerance. libretexts.org |

| Other Cross-Coupling Reactions | Used in Chan-Lam (C-N, C-O), Heck-type, and other coupling reactions. wikipedia.org |

Structural and Electronic Considerations of Aromatic Substituents (Fluoro, Methoxy (B1213986), Propoxy) on Phenylboronic Acid Frameworks

The substituents on the phenyl ring profoundly impact the reactivity of a phenylboronic acid. These effects can be broadly categorized as electronic (inductive and resonance) and steric. The interplay of these factors determines the molecule's acidity, stability, and performance in catalytic reactions.

Fluoro Group: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). nih.gov When placed on the phenyl ring, it increases the Lewis acidity of the boron atom by pulling electron density away from it. nih.gov This enhanced acidity can be beneficial for transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. libretexts.org While fluorine also has a +R (electron-donating resonance) effect, the inductive effect is generally dominant, especially from the ortho and meta positions. nih.gov The small size of the fluorine atom means its steric hindrance is minimal.

Methoxy Group (–OCH₃): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) due to the oxygen's electronegativity but is strongly electron-donating through resonance (+R) because of the oxygen's lone pairs delocalizing into the aromatic system. The resonance effect typically dominates, particularly when the group is at the ortho or para position, increasing the electron density of the ring. This can sometimes slow down the oxidative addition step in cross-coupling reactions if the boronic acid is coupled with an electron-rich halide. The methoxy group is larger than fluorine and can exert a moderate steric effect, especially from the ortho position, which can influence the rotational geometry around the C-C bond in biaryl products. nih.gov

Propoxy Group (–OCH₂CH₂CH₃): The propoxy group is electronically very similar to the methoxy group, featuring a -I and a dominant +R effect. Its primary difference is steric. The larger propyl chain introduces significantly more bulk than a methyl group. This increased steric hindrance can be strategically employed to influence the regioselectivity of reactions or to control the conformation of the final product, for instance, by creating a higher barrier to rotation in atropisomeric biaryls. nih.gov

Table 2: Influence of Substituents on Phenylboronic Acid Properties

| Substituent | Primary Electronic Effect | Steric Hindrance | Impact on Boron Acidity |

|---|---|---|---|

| Fluoro (-F) | Strong Inductive Withdrawal (-I) | Low | Increases |

| Methoxy (-OCH₃) | Strong Resonance Donation (+R) | Moderate | Decreases |

| Propoxy (-OC₃H₇) | Strong Resonance Donation (+R) | High | Decreases |

Contextualizing 2-Fluoro-4-methoxy-3-propoxyphenylboronic Acid within Advanced Boronic Acid Chemistry

2-Fluoro-4-methoxy-3-propoxyphenylboronic acid is a polysubstituted phenylboronic acid that exemplifies the sophisticated design of modern synthetic building blocks. While not a commonly cited reagent in general literature, its structure suggests it is designed as a highly specialized intermediate for constructing molecules with a very specific substitution pattern.

The arrangement of its functional groups is strategic:

The ortho-fluoro group acts as a powerful electron-withdrawing substituent, increasing the Lewis acidity of the boronic acid and potentially facilitating the transmetalation step in cross-coupling reactions.

The para-methoxy group is a strong resonance donor, enriching the electron density of the aromatic ring.

The meta-propoxy group also donates electron density via resonance and, more importantly, introduces significant steric bulk adjacent to the reaction site.

This unique combination of electronic and steric influences makes 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid a bespoke building block. It is likely intended for use in the synthesis of complex pharmaceutical or agrochemical targets where this precise arrangement of substituents is required for biological activity or to impart specific physical properties. Its application would typically be in advanced stages of a synthetic sequence, where the installation of this intricate phenyl moiety is achieved through a Suzuki-Miyaura coupling or a similar transformation. The presence of multiple, distinct functional groups provides a scaffold that is pre-functionalized, saving synthetic steps and allowing for the efficient construction of complex target molecules.

Eigenschaften

IUPAC Name |

(2-fluoro-4-methoxy-3-propoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO4/c1-3-6-16-10-8(15-2)5-4-7(9(10)12)11(13)14/h4-5,13-14H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNBAHMHJISGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)OCCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001212369 | |

| Record name | Boronic acid, B-(2-fluoro-4-methoxy-3-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001212369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096337-55-0 | |

| Record name | Boronic acid, B-(2-fluoro-4-methoxy-3-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-fluoro-4-methoxy-3-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001212369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Precision Synthesis and Derivatization of 2 Fluoro 4 Methoxy 3 Propoxyphenylboronic Acid

Strategies for Aromatic Precursor Functionalization

The construction of the requisite 1-fluoro-4-methoxy-3-propoxybenzene scaffold, or a halogenated derivative thereof, is the foundational stage for the synthesis. This process hinges on the regioselective introduction of halogen, methoxy (B1213986), and propoxy moieties, leveraging the directing effects of existing substituents to achieve the desired substitution pattern.

Electrophilic aromatic halogenation is a fundamental technique for introducing a handle for subsequent transformations, such as cross-coupling or metal-halogen exchange. libretexts.org In a substituted aromatic ring, the regioselectivity of halogenation is dictated by the electronic properties of the substituents already present. For precursors to 2-fluoro-4-methoxy-3-propoxyphenylboronic acid, which contain electron-donating alkoxy groups, substitution is strongly directed to the ortho and para positions.

Traditional halogenation methods often yield mixtures of isomers. nih.govrsc.org To overcome this, directed ortho-functionalization strategies are employed. Installing a directing group can ensure high selectivity. nih.gov For instance, an amide or urea (B33335) functionality can be used as a handle to direct borylation to the ortho position, which can then be followed by an oxidative halodeboronation to install a halogen with high regioselectivity. nih.govrsc.org This approach provides boron-controlled regiochemistry over the typical nitrogen-directed electronic effects. rsc.org

Key considerations for halogenation include:

Lewis Acid Catalysis : For less reactive rings or to enhance the electrophilicity of the halogen, Lewis acids like FeX₃ or AlX₃ are often required as catalysts. libretexts.orgmasterorganicchemistry.com

Directing Group Effects : Strong activating groups like methoxy (-OCH₃) and propoxy (-OC₃H₇) direct incoming electrophiles (e.g., Br⁺) to the positions ortho and para to themselves. Careful selection of the starting material is crucial to exploit these effects.

Blocking Groups : In some synthetic routes, a temporary blocking group can be installed at a more reactive site (e.g., the para position) to force halogenation to occur at a desired, less reactive ortho position. The boronic acid moiety itself can serve this purpose before being removed via protodeboronation. nih.gov

The introduction of alkoxy groups such as methoxy and propoxy is typically achieved via nucleophilic substitution, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide or propyl bromide).

The regioselectivity of this process is determined by the position of the hydroxyl group on the aromatic precursor. The synthesis of the target molecule requires a specific arrangement of these groups. A plausible synthetic strategy would involve a sequence of reactions where the order of introduction of the fluoro, methoxy, and propoxy groups is planned to ensure the correct final substitution pattern. For example, starting with a commercially available fluorinated and methoxylated phenol allows for the direct introduction of the propoxy group at a defined position. The methoxy group is generally an electron-donating group when at the para position. wikipedia.org

Boronylation Protocols for Arylboronic Acid Formation

Once a suitably functionalized aromatic precursor is obtained, the final key step is the introduction of the boronic acid moiety [-B(OH)₂]. Several robust and versatile methods exist for this transformation. nih.gov

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) on the ring, such as a methoxy or amide group, which coordinates to an organolithium reagent (e.g., n-butyllithium). wikipedia.org This coordination directs the deprotonation (lithiation) of the C-H bond at the position immediately adjacent (ortho) to the DMG. wikipedia.orgunblog.fr The resulting aryllithium intermediate is then quenched with a boron electrophile, typically a trialkyl borate (B1201080) like triisopropyl borate [B(Oi-Pr)₃], to form a boronate ester, which is subsequently hydrolyzed to the arylboronic acid. acs.orgacs.orgnih.gov

An alternative, and often complementary, method is lithium-halogen exchange. This reaction is extremely fast and involves the reaction of an aryl halide (typically a bromide or iodide) with an alkyllithium reagent. harvard.eduwikipedia.org The reaction exchanges the halogen atom for a lithium atom, generating the same reactive aryllithium intermediate as in DoM. acs.orgwikipedia.org This method is particularly useful when the desired site of borylation is occupied by a halogen in the precursor. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

| Feature | Directed Ortho-Metalation (DoM) | Lithium-Halogen Exchange |

| Principle | C-H activation directed by a functional group (DMG). wikipedia.org | Exchange of a halogen atom for a lithium atom. wikipedia.org |

| Precursor | Arene with a directing group (e.g., -OMe, -CONR₂). acs.org | Aryl halide (Ar-X, where X = I, Br). acs.org |

| Reagent | Alkyllithium (e.g., n-BuLi, s-BuLi) or LDA. unblog.fracs.org | Alkyllithium (e.g., n-BuLi, t-BuLi). nih.gov |

| Boron Source | Trialkyl borate, e.g., B(Oi-Pr)₃. nih.gov | Trialkyl borate, e.g., B(Oi-Pr)₃. acs.org |

| Key Advantage | Functionalizes a C-H bond directly, avoiding a halogenation step. | Very rapid reaction, often proceeding at low temperatures (-78 °C). nih.gov |

The Miyaura borylation is one of the most widely used methods for synthesizing arylboronic esters. organic-chemistry.orgwikipedia.org It is a transition metal-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgmdpi.com The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base like potassium acetate (B1210297) (KOAc). wikipedia.org

The key advantages of the Miyaura borylation include its mild reaction conditions and high tolerance for a wide variety of functional groups, making it suitable for complex molecules. organic-chemistry.org The resulting boronate esters are stable, can be purified by chromatography, and are excellent coupling partners in subsequent reactions like the Suzuki-Miyaura cross-coupling. organic-chemistry.orgwikipedia.org

| Component | Typical Reagents/Conditions | Role in Reaction |

| Substrate | Aryl halide (iodide, bromide, chloride) or triflate. wikipedia.org | Provides the aromatic scaffold. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron. organic-chemistry.orgmdpi.com | Source of the boryl group. |

| Catalyst | Pd(dba)₂, PdCl₂(dppf), Pd(OAc)₂. organic-chemistry.orgwikipedia.org | Facilitates the oxidative addition/reductive elimination cycle. |

| Ligand | dppf, XPhos, SPhos. organic-chemistry.orgorganic-chemistry.org | Stabilizes and activates the palladium catalyst. |

| Base | KOAc, K₃PO₄, K₂CO₃. organic-chemistry.orgrsc.org | Activates the diboron reagent and participates in the transmetalation step. |

| Solvent | Dioxane, Toluene (B28343), DMF, DMSO. | Provides the reaction medium. |

Direct C-H borylation has emerged as a powerful and atom-economical method for synthesizing arylboronic esters. rsc.orgrsc.org This approach avoids the need to pre-functionalize the aromatic ring with a halide or triflate. The most common catalysts for this transformation are based on iridium, often used in conjunction with a bipyridine-based ligand. mdpi.comorganic-chemistry.org

The regioselectivity of Ir-catalyzed C-H borylation is typically governed by steric factors, with the boryl group being installed at the least sterically hindered C-H position. rsc.orgnih.gov This can be a challenge for synthesizing a specific isomer of a highly substituted arene. However, directing groups can also be employed to steer the borylation to a specific C-H bond, often at the ortho position. rsc.orgmdpi.comacs.org The development of catalysts and directing group strategies that allow for precise control over regioselectivity is an active area of research. rsc.orgmdpi.com This method offers a more direct route to the target compound, potentially reducing the number of synthetic steps compared to traditional methods. organic-chemistry.org

Purification and Isolation Techniques for Complex Arylboronic Acids

The purification of complex arylboronic acids is a critical step that significantly influences their stability, reactivity, and the outcome of subsequent reactions. The presence of multiple functional groups, as seen in 2-fluoro-4-methoxy-3-propoxyphenylboronic acid, can complicate purification due to a combination of electronic effects and polarity. Standard purification methods often require adaptation to overcome challenges such as protodeboronation, oligomerization, and difficult chromatographic behavior. andersonsprocesssolutions.comnih.gov

Several techniques are employed for the purification and isolation of these valuable compounds:

Recrystallization: This is a primary and highly effective method for purifying solid arylboronic acids. The choice of solvent is crucial and is determined by the solubility profile of the specific boronic acid and its impurities. Common solvents that have proven effective for arylboronic acids include ethyl acetate, dichloroethane, and benzene. researchgate.net For complex molecules, a solvent system of two or more solvents is often required to achieve satisfactory purity.

Acid-Base Extraction: The acidic nature of the boronic acid functional group allows for a straightforward purification strategy based on pH modulation. researchgate.netwipo.int The crude arylboronic acid can be dissolved in an organic solvent and treated with an aqueous base (e.g., sodium hydroxide) to form the corresponding boronate salt, which is water-soluble. google.com Non-acidic impurities remain in the organic layer and are separated. The aqueous layer is then acidified, typically with a mineral acid, to precipitate the pure arylboronic acid, which can be isolated by filtration. wipo.intgoogle.com This method is particularly useful for removing non-polar, non-acidic impurities.

Chromatography: While widely used, silica (B1680970) gel chromatography of arylboronic acids can be challenging. researchgate.net The acidic nature of silica gel can promote the dehydration of boronic acids to their cyclic anhydrides (boroxines), leading to significant tailing and poor separation. nih.gov Furthermore, the polarity of the boronic acid group can cause strong adsorption to the stationary phase, resulting in low recovery. researchgate.net To mitigate these issues, several strategies have been developed:

Using a less acidic stationary phase like neutral alumina. researchgate.net

Modifying the mobile phase with additives. For instance, using solvent systems like dichloromethane-methanol can improve elution for polar boronic acids. researchgate.net

Employing specialized chromatography, such as reversed-phase columns (e.g., C18), for highly polar compounds, although this can be less scalable. reddit.com

Derivatization and Scavenging: In cases where direct purification is difficult, impure arylboronic acids can be converted into stable, crystalline derivatives. A common technique involves reacting the crude acid with diethanolamine (B148213) to form a crystalline adduct. reddit.com This adduct can be purified by recrystallization and then hydrolyzed back to the pure boronic acid. nih.govreddit.com Another approach uses scavenger resins, such as diethanolaminomethyl polystyrene, which selectively bind to boronic acids, allowing impurities to be washed away before the pure acid is released. andersonsprocesssolutions.com

The selection of a purification method depends on the nature of the impurities, the scale of the reaction, and the physical properties of the arylboronic acid itself.

| Technique | Principle of Separation | Advantages | Challenges for Complex Arylboronic Acids |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Can yield highly pure crystalline material; scalable. | Compound may be an oil or difficult to crystallize; finding a suitable solvent can be challenging. researchgate.net |

| Acid-Base Extraction | Separation based on the acidic nature of the boronic acid group, forming a water-soluble salt. wipo.int | Effective for removing non-acidic/neutral impurities; simple and scalable. | Ineffective for removing other acidic impurities; potential for hydrolysis or degradation under strong pH conditions. andersonsprocesssolutions.com |

| Silica Gel Chromatography | Differential adsorption of components onto a solid stationary phase. | High resolving power for some mixtures. | Strong adsorption, boroxine (B1236090) formation on acidic silica, and band tailing are common issues. nih.govresearchgate.net |

| Derivatization (e.g., with Diethanolamine) | Conversion to a stable, crystalline derivative for purification, followed by regeneration of the boronic acid. reddit.com | Enables purification of compounds that are difficult to crystallize or chromatograph directly. nih.gov | Requires two additional chemical steps (derivatization and hydrolysis), which can lower the overall yield. |

Synthesis of Boronate Esters as Derivatives (e.g., Pinacol (B44631) Esters)

To enhance stability, improve handling characteristics, and modify reactivity, arylboronic acids are frequently converted into boronate esters. nih.gov These derivatives are often more stable towards protodeboronation and are generally less polar, making them more soluble in organic solvents and easier to purify by standard chromatographic methods. nih.govresearchgate.net The pinacol ester is the most common and widely utilized derivative due to its high stability and compatibility with a broad range of reaction conditions, particularly the Suzuki-Miyaura cross-coupling reaction. rsc.org

The synthesis of aryl pinacol boronates from the corresponding arylboronic acid is typically achieved through an esterification reaction with pinacol.

Direct Esterification with Pinacol:

The most direct method involves the reaction of the arylboronic acid with pinacol. This is an equilibrium process where water is generated as a byproduct. To drive the reaction to completion, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or dioxane.

The reaction can be summarized as follows:

ArB(OH)₂ + C₆H₁₂O₂ (pinacol) ⇌ ArB(pin) + 2H₂O

While the reaction can proceed without a catalyst, it is often slow. In some cases, Lewis or Brønsted acids can be used to accelerate the esterification. The resulting pinacol esters are generally less polar than the starting boronic acids and can often be purified by silica gel chromatography. researchgate.net However, even these esters can sometimes be susceptible to decomposition on silica. To address this, a method involving silica gel impregnated with boric acid has been developed, which suppresses the over-adsorption of the boronate ester and allows for more efficient purification. researchgate.net

| Starting Material | Reagents and Conditions | Derivative | Typical Yield | Reference |

|---|---|---|---|---|

| Arylboronic Acid | Pinacol, Toluene, Dean-Stark, reflux | Aryl Pinacol Boronate | Good to Excellent | General Method |

| Aryl Halide (Ar-X) | Bis(pinacolato)diboron (B₂pin₂), Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | Aryl Pinacol Boronate | Good to Excellent | organic-chemistry.org |

| Arylamine (Ar-NH₂) | tBuONO, B₂pin₂, MeCN, 80 °C (metal-free) | Aryl Pinacol Boronate | Moderate to Good | rsc.orgorgsyn.org |

| Arene (Ar-H) | B₂pin₂, Ir catalyst, solvent (e.g., THF) | Aryl Pinacol Boronate | Good to Excellent | acs.org |

The conversion of 2-fluoro-4-methoxy-3-propoxyphenylboronic acid to its pinacol ester derivative would be advantageous for long-term storage and for precise control in subsequent coupling reactions. The resulting ester would be expected to exhibit increased stability and improved solubility in common organic solvents used in synthesis.

Investigations into the Reactivity and Mechanistic Pathways of 2 Fluoro 4 Methoxy 3 Propoxyphenylboronic Acid

Cross-Coupling Reactivity Profiles

This boronic acid derivative is a versatile building block for the formation of carbon-carbon and carbon-heteroatom bonds, primarily through palladium- and copper-catalyzed reactions. Its utility is most pronounced in Suzuki-Miyaura cross-coupling, but it also shows potential in other significant transformations.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide. libretexts.org The performance of 2-fluoro-4-methoxy-3-propoxyphenylboronic acid in this reaction is highly dependent on the careful tuning of reaction parameters to overcome the challenges posed by its substitution pattern.

The efficiency of Suzuki-Miyaura coupling is governed by a subtle balance of electronic and steric effects imparted by the substituents on the arylboronic acid.

Steric Effects : The presence of the fluoro group at the ortho position introduces significant steric hindrance around the carbon-boron bond. researchgate.netnih.gov This steric bulk can impede the approach of the bulky palladium complex during the transmetalation step, a common challenge for ortho-substituted arylboronic acids. nih.gov The adjacent meta-propoxy group further contributes to this steric crowding. Consequently, reactions involving this substrate often require carefully selected catalysts and ligands to achieve high yields.

The interplay between these factors is complex. While the electron-donating groups prime the molecule for reaction, the steric hindrance from the ortho-substituent presents a kinetic barrier that must be overcome. nih.gov

Overcoming the steric and electronic challenges associated with 2-fluoro-4-methoxy-3-propoxyphenylboronic acid requires meticulous optimization of the catalytic system.

Catalyst Precursors : Palladium(II) sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are commonly used, which are reduced in situ to the active Pd(0) species. Alternatively, pre-formed Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or complexes of dibenzylideneacetone (B150790) (e.g., Pd₂(dba)₃) can be employed. libretexts.orgorganic-synthesis.com

Ligands : The choice of ligand is critical for sterically hindered substrates. Bulky, electron-rich phosphine (B1218219) ligands are essential as they promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species that facilitates both oxidative addition and reductive elimination. libretexts.orgrsc.org Ligands such as tricyclohexylphosphine (B42057) (PCy₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and biaryl phosphines like SPhos and XPhos have proven effective in promoting couplings of sterically demanding partners. rsc.org The larger cone angle and increased electron-donating ability of these ligands help stabilize the palladium center and accelerate the catalytic cycle. libretexts.org

Bases : A base is required to activate the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which is more competent for transmetalation than the neutral boronic acid. researchgate.net The choice of base and solvent is interdependent. Strong bases like sodium hydroxide (B78521) or potassium hydroxide are effective, but weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred for their compatibility with a wider range of functional groups. organic-synthesis.com Cesium fluoride (B91410) (CsF) in combination with silver(I) oxide (Ag₂O) has also been shown to be effective for particularly inactive substrates. nih.gov

Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Arylboronic Acids

| Catalyst Precursor | Ligand | Base | Solvent System | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene (B28343) / H₂O | 80-110 °C |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Dioxane or THF | 80-100 °C |

| PdCl₂(dppf) | (none) | Na₂CO₃ | DME / H₂O | 85 °C |

| Pd(PPh₃)₄ | (none) | CsF / Ag₂O | THF or DMF | 60-80 °C |

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps. libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of an organohalide (Ar-X) to a Pd(0) complex, forming a Pd(II) species. youtube.com The rate of this step is generally faster for more electron-deficient aryl halides and follows the reactivity order I > Br > OTf >> Cl. libretexts.org The electron-rich nature of 2-fluoro-4-methoxy-3-propoxyphenylboronic acid does not directly influence this step, which depends on the coupling partner.

Transmetalation : This is often the rate-determining step, particularly for sterically hindered or electronically deactivated boronic acids. rsc.org First, the boronic acid reacts with the base to form a more reactive boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The steric bulk from the ortho-fluoro and meta-propoxy groups on 2-fluoro-4-methoxy-3-propoxyphenylboronic acid can slow this step considerably, requiring the use of bulky ligands to create sufficient space at the metal center. nih.gov The electron-donating methoxy (B1213986) and propoxy groups can help accelerate this step by increasing the nucleophilicity of the aryl ring. researchgate.net

Reductive Elimination : In the final step, the diorganopalladium(II) intermediate eliminates the coupled product (Ar-Ar'), regenerating the active Pd(0) catalyst. This step is typically fast and irreversible. The formation of the new C-C bond proceeds more readily from a cis-diorganopalladium(II) complex.

Beyond the Suzuki-Miyaura reaction, arylboronic acids are valuable reagents in other multicomponent reactions for C-C bond formation.

Petasis Reaction : The Petasis borono-Mannich reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to synthesize substituted amines. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, followed by the addition of the organic group from the boronic acid. researchgate.net Arylboronic acids, especially electron-rich ones, are effective nucleophiles in this transformation. nih.gov The 2-fluoro-4-methoxy-3-propoxyphenyl group would be transferred to the iminium carbon to form a complex α-amino acid derivative or substituted amine. The reaction is valued for its operational simplicity and tolerance of various functional groups. nih.gov

Chan-Lam Coupling : While the Chan-Lam coupling is predominantly used for forming carbon-heteroatom bonds, it is included here as per the user's outline. The reaction couples an organoboron reagent with an N-H or O-H containing compound and is catalyzed by copper complexes, typically Cu(OAc)₂. organic-chemistry.org

Comprehensive Analysis of Suzuki-Miyaura Cross-Coupling Reactions.

Carbon-Heteroatom Bond Forming Reactions

The primary application of 2-fluoro-4-methoxy-3-propoxyphenylboronic acid in carbon-heteroatom bond formation is the Chan-Lam coupling reaction.

This reaction provides a powerful and complementary method to palladium-catalyzed couplings (like the Buchwald-Hartwig amination) for the synthesis of aryl ethers, aryl amines, and aryl thioethers. organic-chemistry.org It involves the copper-catalyzed coupling of a boronic acid with a heteroatom nucleophile (e.g., phenols, anilines, thiols, amides). nih.gov

A key advantage of the Chan-Lam reaction is that it can often be performed at room temperature and open to the air, using atmospheric oxygen as the terminal oxidant in the catalytic cycle. organic-chemistry.org The reaction tolerates a wide range of functional groups on both the boronic acid and the nucleophile. organic-chemistry.org For 2-fluoro-4-methoxy-3-propoxyphenylboronic acid, this reaction would enable the direct formation of bonds to nitrogen and oxygen, providing access to a diverse array of substituted anilines and phenols. The presence of electron-donating groups on the boronic acid is generally well-tolerated. nih.gov

Table 2: General Scope of the Chan-Lam C-Heteroatom Coupling Reaction

| Boronic Acid Partner | Heteroatom Nucleophile | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Ar-B(OH)₂ | R-NH₂ (Amine/Aniline) | Cu(OAc)₂ | Pyridine, O₂, Room Temp. | Ar-NH-R |

| Ar-B(OH)₂ | R-OH (Alcohol/Phenol) | Cu(OAc)₂ | Base, O₂, Room Temp. | Ar-O-R |

| Ar-B(OH)₂ | R-SH (Thiol) | CuI | Base, Solvent | Ar-S-R |

| Ar-B(OH)₂ | Amide/Imide | Cu(OAc)₂ | Base, O₂, Room Temp. | N-Aryl Amide/Imide |

Fluorination of Arylboronic Acid Derivatives

While direct fluorination of 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid has not been specifically documented, the fluorination of arylboronic acids, in general, is a well-established transformation. Electrophilic fluorinating reagents, such as Selectfluor®, are commonly employed. The reaction typically proceeds via a palladium-catalyzed process where a Pd(II)-aryl intermediate, formed from the boronic acid, undergoes oxidation to a high-valent Pd(IV)-fluoride complex, which then reductively eliminates to furnish the aryl fluoride. The success of this transformation is often dependent on the electronic nature of the arylboronic acid, with electron-rich systems generally being more reactive. In the case of 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid, the presence of electron-donating methoxy and propoxy groups would be expected to facilitate this reaction.

An alternative palladium-catalyzed mechanism involves the fluorination of aryl trifluoroborate salts, which proceeds through a different pathway involving a Pd(III) intermediate. This method has been shown to be effective for a wide range of substrates, including those with electron-rich characteristics.

It is important to note that competing reactions, such as protodeboronation, can occur, particularly with substrates that are sensitive to the reaction conditions. The choice of catalyst, solvent, and fluorinating agent is therefore crucial for achieving high yields of the desired fluorinated product.

Hydroxylation and Nitration Reactions of Arylboronic Acids

Hydroxylation: The conversion of arylboronic acids to phenols, known as ipso-hydroxylation, is a synthetically useful reaction. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice. The reaction mechanism is believed to involve the formation of a peroxoboronate intermediate, which then undergoes rearrangement to yield the corresponding phenol (B47542). The reaction is often carried out under basic conditions, which facilitate the formation of the more nucleophilic boronate species. For 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid, the electron-donating substituents would likely enhance the rate of this transformation.

Nitration: The nitration of arylboronic acids can be a complex process due to the sensitivity of the boronic acid group to strong acids and oxidizing conditions typically used for nitration. However, methods have been developed to achieve this transformation under milder conditions. For instance, the use of ammonium (B1175870) nitrate (B79036) and trifluoroacetic anhydride (B1165640) at low temperatures has been shown to effect the ipso-nitration of phenylboronic acids, affording nitroarenes with good regioselectivity. The reaction likely proceeds through an electrophilic aromatic substitution mechanism. The position of nitration on the aromatic ring of 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid would be directed by the existing substituents. The powerful activating effect of the methoxy and propoxy groups would likely direct the incoming nitro group to one of the available ortho or para positions, although steric hindrance from the propoxy and fluoro groups would also play a significant role.

Lewis Acidity and Complexation Behavior

Reversible Covalent Interactions with Diols and Nucleophiles

Arylboronic acids are well-known for their ability to form reversible covalent bonds with diols to form cyclic boronate esters. This interaction is fundamental to their use in sensors and separation technologies. The stability of these boronate esters is influenced by several factors, including the pH of the medium and the structure of the diol. The formation of the tetrahedral boronate ester is generally favored at higher pH values.

For 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid, its enhanced Lewis acidity due to the ortho-fluoro substituent would likely lead to more stable complexes with diols compared to less acidic arylboronic acids. The thermodynamics of this complexation are typically enthalpy-driven. The interaction with other nucleophiles, such as fluoride ions, is also a characteristic feature of boronic acids, leading to the formation of fluoroborate species.

Coordination Chemistry with Transition Metals and Ligand Scaffolds

Arylboronic acids serve as important reagents in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In these reactions, the arylboronic acid acts as the source of an aryl group that is transferred to the transition metal catalyst, typically palladium. The coordination of the boronic acid to the metal center is a crucial step in the catalytic cycle. The electronic properties of the arylboronic acid can influence the rate and efficiency of this transmetalation step. The electron-rich nature of the aromatic ring in 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid, due to the methoxy and propoxy groups, would be expected to facilitate the transmetalation process.

Beyond their role as reagents, arylboronic acids can also act as ligands for transition metals, forming coordination complexes. The specific coordination mode would depend on the metal center and the other ligands present.

Studies on Stability and Protodeboronation Pathways

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a common side reaction for arylboronic acids, particularly under basic conditions. wikipedia.org The stability of an arylboronic acid towards protodeboronation is highly dependent on the substituents on the aromatic ring.

For 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid, the substituents will have competing effects on its stability. Electron-donating groups, such as the methoxy and propoxy groups, generally increase the rate of protodeboronation. Conversely, electron-withdrawing groups, like the ortho-fluoro substituent, can have a more complex influence. While inductively withdrawing, the fluorine atom can also participate in through-space interactions that may affect the stability of the C-B bond.

Mechanistic studies have shown that protodeboronation can proceed through different pathways depending on the pH of the medium. wikipedia.org Under basic conditions, the reaction is thought to proceed via the boronate anion. The rate of protodeboronation is often correlated with the pKa of the boronic acid. The presence of ortho substituents can also sterically influence the rate of protodeboronation. acs.org

Advanced Applications in Organic Synthesis and Materials Science Research

Catalytic Applications and Catalyst Design.

Further research and publication in the scientific community are required to elucidate the specific roles and applications of 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid in these advanced fields.

Organocatalysis and Metal-Free Catalysis Mediated by Boronic Acids

Arylboronic acids have emerged as versatile catalysts and reagents in organocatalysis and metal-free catalytic systems, offering more sustainable and environmentally benign alternatives to traditional metal-catalyzed reactions. These applications often leverage the Lewis acidic nature of the boronic acid moiety and its ability to activate substrates. While direct research on "2-Fluoro-4-methoxy-3-propoxyphenylboronic acid" in this context is not extensively documented, its potential can be inferred from the established reactivity of similarly substituted arylboronic acids.

The electron-withdrawing fluorine atom in the ortho position of "2-Fluoro-4-methoxy-3-propoxyphenylboronic acid" is expected to enhance the Lewis acidity of the boron center. This increased acidity can be advantageous in catalyzing a variety of organic transformations. For instance, arylboronic acids are known to catalyze dehydrative C-C bond formations. acs.org In such reactions, the boronic acid, sometimes in conjunction with a co-catalyst like oxalic acid, can activate benzylic alcohols towards nucleophilic attack by 1,3-dicarbonyl compounds or facilitate allylation reactions with allyltrimethylsilane. acs.org The presence of the ortho-fluoro and meta-propoxy groups could modulate the catalytic activity through electronic and steric effects.

Furthermore, arylboronic acids have been employed in metal-free oxidative coupling reactions. For example, a practical synthesis of aryl esters has been developed through the metal-free oxidation of arylboronic acids with acyl or sulfonyl chlorides. acs.org This type of transformation highlights the utility of arylboronic acids as precursors to other functional groups under mild, metal-free conditions. The specific substitution pattern of "2-Fluoro-4-methoxy-3-propoxyphenylboronic acid" would likely influence the efficiency and substrate scope of such reactions.

Graphite-catalyzed ipso-functionalization of arylboronic acids in aqueous media represents another significant advancement in metal-free catalysis. rsc.org This methodology allows for the conversion of the C–B bond to C–O, C–N, and C–X bonds, providing access to phenols, anilines, nitroarenes, and haloarenes. rsc.org The electronic properties conferred by the fluoro, methoxy (B1213986), and propoxy substituents on the aromatic ring of "2-Fluoro-4-methoxy-3-propoxyphenylboronic acid" would play a crucial role in the outcome of such functionalizations. Additionally, organocatalyzed aerobic oxidation of arylboronic acids to phenols has been demonstrated, utilizing catalysts like 3-nitropyridine. benthamdirect.com

The following table summarizes representative metal-free reactions where arylboronic acids are utilized, and where a compound like "2-Fluoro-4-methoxy-3-propoxyphenylboronic acid" could potentially be applied.

| Reaction Type | Catalyst/Reagent | Substrates | Product Type |

| Dehydrative C-Alkylation | Pentafluorophenylboronic acid / Oxalic acid | Benzylic alcohols, 1,3-Diketones | C-Alkylated products |

| Oxidative Esterification | TBHP | Acyl/Sulfonyl chlorides, Arylboronic acids | Aryl esters |

| ipso-Hydroxylation | Graphite / Air | Arylboronic acids | Phenols |

| Aerobic Oxidation | 3-Nitropyridine / KOtBu | Arylboronic acids | Phenols |

Ligand Design for Asymmetric Catalysis with Aryl Boronic Acids

In the realm of asymmetric catalysis, arylboronic acids are more commonly utilized as reagents rather than directly as ligands in the traditional sense. However, the design of chiral ligands that work in concert with metal catalysts for reactions involving arylboronic acids is a cornerstone of modern synthetic chemistry. The enantioselective addition of arylboronic acids to various electrophiles is a powerful method for the construction of chiral molecules.

Transition metal-catalyzed asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated compounds are prominent examples. nih.govbeilstein-journals.org Chiral phosphine (B1218219) ligands, in combination with rhodium or palladium catalysts, have been extensively developed for this purpose. nih.govorganic-chemistry.org For instance, novel chiral phosphine-olefin bidentate ligands have been shown to be highly effective in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to maleimides. organic-chemistry.org The steric and electronic properties of the arylboronic acid, such as "2-Fluoro-4-methoxy-3-propoxyphenylboronic acid," can significantly influence the yield and enantioselectivity of these reactions. The substituents on the phenyl ring can interact with the chiral ligand and the metal center, thereby affecting the stereochemical outcome of the reaction.

Ruthenium-catalyzed asymmetric addition of arylboronic acids to aldehydes is another important transformation that yields chiral secondary alcohols. nih.gov The choice of a P-chiral monophosphorous ligand is critical for achieving high enantioselectivity. nih.gov Research has shown that the electronic nature of the substituents on the arylboronic acid plays a role; for example, arylboronic acids with electron-donating groups often react smoothly. nih.gov The combined electronic effects of the fluoro (withdrawing) and methoxy/propoxy (donating) groups in "2-Fluoro-4-methoxy-3-propoxyphenylboronic acid" would present an interesting case for studying its reactivity and selectivity in such catalytic systems.

The development of new ligands is crucial for expanding the scope and efficiency of these asymmetric transformations. While the arylboronic acid itself is a substrate, its structural features are a key consideration in ligand design and optimization. The design of ligands that can effectively differentiate between the enantiotopic faces of the electrophile in the presence of a specific arylboronic acid is a continuous area of research.

The table below provides examples of asymmetric catalytic reactions involving arylboronic acids and the types of chiral ligands employed.

| Reaction Type | Metal Catalyst | Chiral Ligand Type | Electrophile | Product |

| Asymmetric 1,4-Addition | Rhodium | Chiral Phosphine-Olefin | Maleimides | Chiral Succinimides |

| Asymmetric 1,4-Addition | Palladium | Chiral Phosphines (e.g., BINAP derivatives) | Conjugated Enones | Chiral β-Aryl Ketones |

| Asymmetric Addition | Ruthenium | P-Chiral Monophosphorous Ligands | Aldehydes | Chiral Secondary Alcohols |

Advanced Characterization and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

A multi-nuclear NMR approach is essential for the unambiguous characterization of 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid.

¹H NMR (Proton NMR): This technique provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the propoxy chain protons, and the hydroxyl protons of the boronic acid group. Chemical shifts and coupling constants (J-values) would confirm the substitution pattern on the phenyl ring.

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of unique carbon environments in the molecule. It complements ¹H NMR by providing direct information about the carbon skeleton. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly attached to the fluorine, oxygen, and boron atoms showing characteristic resonances.

¹¹B NMR (Boron-11 NMR): As a quadrupolar nucleus, ¹¹B NMR is highly sensitive to the electronic environment around the boron atom. The chemical shift for a phenylboronic acid typically appears in a characteristic range, and the peak shape can provide information about the symmetry and coordination of the boron center. For boronic acids, the chemical shift is generally observed between 27 and 33 ppm.

¹⁹F NMR (Fluorine-19 NMR): With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is a highly sensitive nucleus for NMR. wikipedia.org The ¹⁹F NMR spectrum provides a direct probe of the fluorine's local environment. The chemical shift and coupling to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) are powerful tools for confirming the position of the fluorine atom on the aromatic ring. wikipedia.orgthermofisher.com The broad chemical shift range of ¹⁹F NMR helps to clearly resolve signals even in complex molecules. thermofisher.com

| NMR Data Summary (Hypothetical) |

| Nucleus |

| ¹H |

| ¹³C |

| ¹¹B |

| ¹⁹F |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the exact molecular weight of a compound, confirming its elemental composition, and to elucidate its structure by analyzing fragmentation patterns. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for ionizing 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid. The high-resolution mass spectrum would provide the exact mass, allowing for the confirmation of the molecular formula (C₁₀H₁₄BFO₃). Analysis of the fragmentation pattern would likely show characteristic losses of the propoxy group, methoxy group, and the boronic acid moiety, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique provides unequivocal proof of the molecular structure and its conformation in the solid state.

| Crystallographic Data (Hypothetical) |

| Parameter |

| Crystal System |

| Space Group |

| Unit Cell Dimensions |

| Bond Lengths/Angles |

| Hydrogen Bond Geometry |

| π-π Stacking Distance |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By absorbing light at specific frequencies corresponding to the energy of molecular vibrations, these methods provide a characteristic "fingerprint" of the compound.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the boronic acid (typically a broad band), C-H stretches of the aromatic ring and alkyl groups, C-O stretches of the methoxy and propoxy ethers, the C-F stretch, and vibrations of the boronic acid group (B-O and B-C stretches).

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum.

Together, IR and Raman spectra provide a comprehensive profile of the functional groups present in 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid, serving as a quick and reliable method for structural verification.

| Vibrational Spectroscopy Data Summary (Hypothetical) |

| Functional Group |

| O-H (Boronic Acid) |

| C-H (Aromatic) |

| C-H (Alkyl) |

| C=C (Aromatic) |

| B-O (Boronic Acid) |

| C-O (Ether) |

| C-F |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. It is frequently applied to study boronic acid derivatives to predict their geometry, stability, and electronic properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid, these calculations would identify the minimum energy conformation by considering the rotational freedom around the C-B, C-O, and O-C bonds of the substituents. nih.gov The planarity of the phenyl ring and the orientation of the boronic acid group (-B(OH)_2) relative to the ring are key parameters. In many substituted phenylboronic acids, the boronic acid group is found to be slightly twisted out of the plane of the aromatic ring to minimize steric hindrance. researchgate.net

Electronic structure analysis provides insights into the distribution of electrons within the molecule, which governs its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. The electron-withdrawing nature of the fluorine atom and the electron-donating characteristics of the methoxy (B1213986) and propoxy groups would significantly influence the electron density distribution across the aromatic ring and the Lewis acidity of the boron center.

Table 1: Representative DFT-Calculated Properties for Substituted Phenylboronic Acids (Note: This table provides illustrative data for analogous compounds to demonstrate typical DFT outputs, as specific values for 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid are not available in the cited literature.)

| Property | Phenylboronic Acid | 3-Aminophenylboronic Acid | 3-Hydroxyphenylboronic Acid |

| HOMO Energy (eV) | -7.12 | -5.89 | -6.45 |

| LUMO Energy (eV) | -0.87 | -0.65 | -0.78 |

| HOMO-LUMO Gap (eV) | 6.25 | 5.24 | 5.67 |

This interactive table is based on data from DFT studies on similar boronic acid derivatives.

DFT methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts (¹H, ¹³C, ¹¹B). nih.gov The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid, such calculations would predict the chemical shifts for all hydrogen, carbon, and boron atoms. The accuracy of these predictions is generally high, often allowing for the confident assignment of experimental NMR spectra. Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects or the presence of multiple conformers in solution, which are not always captured in gas-phase calculations. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent. An MD simulation for 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid would model the movements of the molecule over time, revealing its accessible conformations and the energetic barriers between them. rsc.org This is particularly useful for understanding the flexibility of the propoxy chain and the rotation of the boronic acid group.

Furthermore, MD simulations are invaluable for studying solvation effects. By explicitly including solvent molecules (e.g., water, THF, or DMF) in the simulation box, one can analyze how the solvent organizes around the boronic acid and how specific interactions, like hydrogen bonding, influence its conformation and reactivity. rsc.org

Elucidation of Reaction Mechanisms and Transition States

Arylboronic acids are most famous for their application in the Suzuki-Miyaura cross-coupling reaction. Computational chemistry, especially DFT, is instrumental in elucidating the detailed mechanism of this and other reactions. acs.org The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

DFT calculations can map out the entire potential energy surface of the reaction. This involves identifying the structures of all reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the rate of a chemical reaction. For the transmetalation step, which involves the transfer of the aryl group from boron to the palladium catalyst, computational studies have been crucial in evaluating different proposed pathways, such as the "boronate pathway" (where a base activates the boronic acid) and the "oxo-palladium pathway". acs.orgnih.govacs.org

Table 2: Illustrative Calculated Activation Energies for Suzuki-Miyaura Reaction Steps (Note: These values are representative examples from DFT studies of model systems to illustrate the concept and are not specific to 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid.)

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₂ + PhBr | ~12-15 |

| Transmetalation | [Pd(PPh₃)₂(Ph)]⁺ + [PhB(OH)₃]⁻ | ~10-18 |

| Reductive Elimination | Pd(PPh₃)₂(Ph)₂ | ~15-20 |

This interactive table is based on generalized findings from computational studies on the Suzuki-Miyaura reaction mechanism. acs.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies on Substituted Boronic Acids (e.g., pKa Prediction)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. bohrium.com For substituted phenylboronic acids, a key property of interest is the acid dissociation constant (pKa), which quantifies the Lewis acidity of the boron atom.

The pKa is strongly influenced by the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups (like fluorine) generally lower the pKa (increase acidity), while electron-donating groups (like methoxy and propoxy) tend to raise it (decrease acidity). researchgate.net QSPR studies often use molecular descriptors derived from the structure (e.g., Hammett substituent constants, calculated atomic charges) to build a predictive model for pKa. mdpi.com Computational methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) have been used to predict the pKa of monosubstituted phenylboronic acids, although deviations can occur, particularly with fluorine-containing compounds. researchgate.net For polysubstituted systems like 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid, the combined and positional effects of all substituents must be considered to accurately predict the pKa.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized arylboronic acids is continuously evolving, with a strong emphasis on sustainability and efficiency. Future efforts for preparing 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid will likely move beyond traditional Grignard-based methods to embrace greener alternatives.

Green chemistry principles are increasingly integral to synthetic organic chemistry. nih.govboronmolecular.com For a compound like 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid, this involves minimizing hazardous waste, reducing energy consumption, and using renewable resources. A key area of development will be in the context of its primary application: the Suzuki-Miyaura cross-coupling reaction. inovatus.esrsc.org Research is expected to focus on utilizing eco-friendly solvent systems. rsc.org Traditional solvents like toluene (B28343) and THF are often replaced with greener alternatives such as water, ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or other bio-based solvents, which have been shown to be effective for similar coupling reactions. inovatus.esnih.govacs.org Another sustainable strategy is the use of phase-switch tags, where the boronic acid functionality itself facilitates purification by allowing the molecule to be moved between aqueous and organic phases, thus avoiding the need for silica (B1680970) gel chromatography. acs.org

| Solvent | Typical Reaction Conditions | Anticipated Yield (%) | Environmental/Safety Considerations |

|---|---|---|---|

| Toluene | Pd(PPh₃)₄, K₂CO₃, 80-100 °C | >90 | Volatile organic compound (VOC), toxic |

| 1,4-Dioxane | Pd(dppf)Cl₂, K₃PO₄, 90-110 °C | >90 | Peroxide-forming, suspected carcinogen |

| Water | Palladium-NHC catalyst, surfactant, 50-100 °C | 85-95 | Non-toxic, non-flammable, sustainable |

| Ethanol | Pd(OAc)₂, SPhos, K₂CO₃, 78 °C | 88-98 | Bio-renewable, low toxicity |

| 2-MeTHF | NiCl₂(PCy₃)₂, K₃PO₄, 60-80 °C | 85-95 | Derived from renewable resources, lower toxicity than THF |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. The synthesis of boronic acids, which can involve highly reactive organolithium intermediates, is particularly well-suited for flow reactors. organic-chemistry.orgnih.govacs.org A continuous flow setup for the synthesis of 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid would enable rapid production with precise control over reaction parameters, potentially achieving high throughput on a multigram scale. organic-chemistry.orgacs.org

Furthermore, automated synthesis platforms can accelerate the discovery of optimal reaction conditions for this compound's use in, for example, Suzuki-Miyaura couplings. rsc.org These systems can systematically vary catalysts, ligands, bases, and solvents to rapidly identify high-yielding protocols, a task that would be time-consuming in batch mode. rsc.org The integration of synthesis and purification steps in a continuous, automated fashion represents a major trend for producing valuable chemical intermediates.

Exploration of New Reactivity Modes beyond Established Cross-Couplings

While the Suzuki-Miyaura reaction is the hallmark application of boronic acids, their reactivity is far more diverse. A significant emerging trend is the use of photoredox catalysis to generate aryl radicals from boronic acids. nih.govcam.ac.ukrsc.org This approach opens up new avenues for C-C bond formation under mild conditions. acs.org For 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid, this could enable novel transformations such as the addition to electron-deficient olefins or the synthesis of complex scaffolds not easily accessible through traditional cross-coupling. The electronic properties of the substituted phenyl ring would be expected to influence the efficiency and selectivity of these radical-based reactions. This methodology could also be applied to the late-stage functionalization of complex molecules. acs.org

Advanced Sensing and Probe Design Based on Boronic Acid Interactions (Focus on fundamental chemical recognition, not clinical diagnostics)

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for their use in chemical sensing. ingentaconnect.comrsc.orgnih.gov This interaction can be exploited to design fluorescent or colorimetric probes for the detection of diol-containing molecules, such as saccharides or catecholamines. boronmolecular.comrsc.org

Future research could involve incorporating the 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid moiety into a larger molecular architecture containing a fluorophore. The binding of a target analyte (e.g., a specific monosaccharide) would alter the electronic environment of the boronic acid, leading to a detectable change in the fluorescence signal. The specific substituents on the phenyl ring (fluoro, methoxy (B1213986), propoxy) can be used to fine-tune the Lewis acidity of the boron center and the binding affinity and selectivity of the sensor. rsc.org The development of sensors with multiple boronic acid sites can lead to synergistic binding, significantly improving affinity and selectivity for target analytes. rsc.org

| Probe Component | Function | Potential Structure/Molecule | Design Rationale |

|---|---|---|---|

| Recognition Moiety | Binds to target diol | 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid | Substituents modulate Lewis acidity and binding selectivity. |

| Fluorophore | Signals binding event | Pyrene, Coumarin, or BODIPY | Provides a strong, environment-sensitive fluorescent signal. |

| Linker | Connects recognition moiety and fluorophore | Alkyl or amide chain | Provides optimal spacing and orientation for signal transduction. |

| Signaling Mechanism | Translates binding to signal change | Photoinduced Electron Transfer (PET) | Binding event disrupts PET quenching, turning fluorescence "on". |

Interdisciplinary Research with Materials Science and Supramolecular Engineering

The unique properties of the boronic acid group make it an excellent building block for materials science and supramolecular chemistry. researchgate.netpageplace.de The boronic acid moiety can participate in self-assembly through various interactions, including hydrogen bonding to form dimers or larger aggregates, and reversible covalent bond formation to create boroxine (B1236090) anhydrides or boronate esters. acs.orgacs.org

Incorporating 2-Fluoro-4-methoxy-3-propoxyphenylboronic acid into polymers could lead to the development of "smart" materials. rsc.org For example, boronic acid-functionalized polymers can form hydrogels that respond to changes in pH or the presence of glucose. mdpi.comrsc.org These materials could have applications in areas like self-healing materials or responsive coatings. The specific substituents on the aromatic ring would influence the polymer's solubility, thermal stability, and responsiveness. researchgate.net In supramolecular engineering, this boronic acid could be used as a versatile node in the construction of complex, self-assembled architectures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where its directional hydrogen-bonding capabilities would be key. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-methoxy-3-propoxyphenylboronic acid, and how can purity be optimized?

The synthesis of fluorinated arylboronic acids typically involves Suzuki-Miyaura coupling precursors or direct boronation of halogenated intermediates. For analogous compounds like 4-fluoro-3-methoxyphenylboronic acid (>97% purity), cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (THF/water) are critical . Recrystallization in cold ethanol or column chromatography with silica gel (eluent: hexane/ethyl acetate) improves purity. Monitor purity via HPLC or GC-MS, as impurities in boronic acids can drastically affect coupling efficiency .

Q. How should researchers handle and store this compound to prevent degradation?

Fluorinated arylboronic acids are sensitive to moisture and oxidation. Store at 0–6°C in airtight, amber vials under inert gas (N₂ or Ar). For similar compounds like 4-methoxyphenylboronic acid, stability tests show <5% degradation over 6 months under these conditions . Pre-dry solvents (e.g., THF over molecular sieves) and avoid prolonged exposure to light during experimental workflows .

Q. What analytical techniques are most effective for characterizing structural and electronic properties?

- NMR : ¹⁹F NMR identifies fluorine environments (δ −110 to −120 ppm for meta-fluoro substituents) .

- IR : B-O stretching (∼1340 cm⁻¹) and aryl-F vibrations (∼1200 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., C₁₀H₁₃BFO₃: calc. 227.09, obs. 227.08) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-propoxy group influence regioselectivity in cross-coupling reactions?

The 3-propoxy group introduces steric hindrance, favoring coupling at the less-substituted para position. For example, in 4-benzyloxy-2-fluorophenylboronic acid, bulky substituents reduce reaction rates by 30–40% compared to non-alkylated analogs . DFT calculations (B3LYP/6-31G*) predict electron-donating methoxy/propoxy groups increase boronic acid nucleophilicity, enhancing transmetalation efficiency in Pd-catalyzed reactions . Validate experimentally by comparing coupling yields with/without propoxy protection .

Q. What strategies mitigate hydrolysis of the boronic acid moiety under aqueous reaction conditions?

- pH Control : Maintain pH 7–9 to stabilize the boronate anion .

- Co-solvents : Use dioxane/water (4:1) instead of pure aqueous systems to reduce hydrolysis rates .

- Protecting Groups : Pinacol ester derivatives (e.g., 3-fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester) improve stability during storage and transport .

Q. How can computational modeling predict reactivity in Suzuki-Miyaura couplings for this compound?

- Molecular Dynamics : Simulate Pd-ligand interactions to identify optimal catalysts (e.g., SPhos vs. XPhos) .

- Hammett Parameters : Correlate σ values of substituents (fluoro: σₚ = +0.06; methoxy: σₚ = −0.27) with reaction rates .

- DFT Transition States : Calculate activation energies for transmetalation steps to prioritize substrates .

Data Contradiction and Troubleshooting

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

Discrepancies often arise from:

Q. Mitigation :

Q. How should researchers address conflicting stability data in the literature?

Contradictory stability reports may reflect differences in:

- Storage Conditions : Ambient vs. cold storage (0–6°C reduces degradation by 50%) .

- Analytical Sensitivity : LC-MS detects decomposition products (e.g., boric acid) at ppm levels, unlike NMR .

Protocol : Conduct accelerated stability studies (40°C/75% RH for 14 days) and compare degradation kinetics with structural analogs .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.